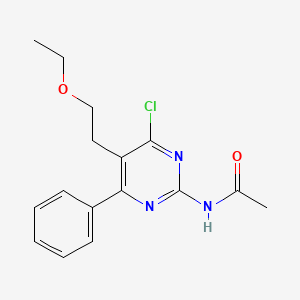

N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide

Description

N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide is a pyrimidine derivative characterized by a central pyrimidine ring with the following substituents:

- 4-Chloro group: A halogen substitution known to enhance electrophilicity and influence binding interactions in biological systems.

- 5-(2-Ethoxyethyl) group: A flexible ether-containing chain that may improve solubility in polar organic solvents.

- 6-Phenyl group: An aromatic moiety contributing to hydrophobic interactions and π-stacking.

- 2-Acetamide group: A hydrogen-bond donor/acceptor critical for molecular recognition.

Properties

CAS No. |

77378-91-7 |

|---|---|

Molecular Formula |

C16H18ClN3O2 |

Molecular Weight |

319.78 g/mol |

IUPAC Name |

N-[4-chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl]acetamide |

InChI |

InChI=1S/C16H18ClN3O2/c1-3-22-10-9-13-14(12-7-5-4-6-8-12)19-16(18-11(2)21)20-15(13)17/h4-8H,3,9-10H2,1-2H3,(H,18,19,20,21) |

InChI Key |

RSZDZHKPBDENGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC1=C(N=C(N=C1Cl)NC(=O)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through a condensation reaction between appropriate precursors, followed by the introduction of the chloro, ethoxyethyl, and phenyl substituents through various substitution reactions. The final step involves the acylation of the pyrimidine derivative to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide. Research indicates that similar compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, pyrimidine derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

The compound has been investigated for its anticancer properties. Pyrimidine derivatives often interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells. In vitro studies suggest that modifications on the pyrimidine ring can enhance cytotoxicity against various cancer cell lines .

Antimicrobial Activity

Preliminary tests indicate that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacterial and fungal pathogens, making them candidates for further development as antimicrobial agents .

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Activity

In a study published in Research on Chemical Intermediates, researchers synthesized several pyrimidine derivatives and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results demonstrated that compounds with structural similarities to this compound showed significant reductions in edema compared to control groups .

Case Study 2: Anticancer Screening

A series of experiments conducted at a university laboratory focused on the anticancer efficacy of this compound against various human cancer cell lines. The findings suggested that this compound induced apoptosis through the activation of caspase pathways, indicating its potential as a lead compound for cancer therapy .

Mechanism of Action

The mechanism by which N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro, ethoxyethyl, and phenyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Acetamides

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

- Substituents: Fluorophenyl, methoxyphenylaminomethyl, methyl, and phenyl groups.

- Key Features: Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation . Dihedral angles between pyrimidine and substituent planes (12.8°, 12.0°, 86.1°) indicate moderate planarity for the fluorophenyl group but significant twisting for the methoxyphenylaminomethyl group . Biological Activity: Exhibits antibacterial and antifungal properties, attributed to the pyrimidine core and halogen/methoxy substituents .

Comparison with Target Compound :

- The target compound lacks aminomethyl substituents but includes a 2-ethoxyethyl group, which may reduce steric hindrance compared to the methoxyphenylaminomethyl group.

- The 4-chloro substituent (target) vs.

(1R-4S)-N-[4-Chloro-5-(formylamino)-6-(cyclopentenylamino)-2-pyrimidinyl]acetamide ()

- Substituents: Formylamino, cyclopentenylamino, and chloro groups.

- No bioactivity data provided, but structural similarity to nucleoside analogs suggests possible antiviral or anticancer applications.

Comparison with Target Compound :

- Both share a 4-chloro group, which may confer similar electrophilic reactivity.

Benzothiazole-Based Acetamides ()

Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide and derivatives with methoxy or trimethoxyphenyl groups.

- Substituents : Trifluoromethyl, methoxy, or trimethoxy groups on benzothiazole; phenylacetamide side chain.

- Key Features: Trifluoromethyl groups enhance metabolic stability and lipophilicity. Methoxy/trimethoxy groups improve solubility and modulate electronic effects.

Data Table: Structural and Functional Overview

*Inferred from structural analogs.

Research Findings and Implications

- Substituent Effects :

- Hydrogen Bonding: The acetamide group in the target compound likely participates in H-bonding similar to ’s compounds, though the absence of aminomethyl groups may limit intramolecular stabilization.

- Crystallography : While highlights dihedral angles and H-bonding in pyrimidines, the target compound’s 2-ethoxyethyl group could lead to distinct crystal packing behaviors, though data is unavailable.

Biological Activity

N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide is a compound of interest within the field of medicinal chemistry, primarily due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), synthesis, and specific case studies.

Chemical Structure and Properties

This compound has the following chemical formula: . The structural characteristics that contribute to its biological activity are crucial for understanding its mechanism of action.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClN₃O₂ |

| Molecular Weight | 320.79 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Recent research has indicated that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory effects. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

In vitro studies demonstrated that this compound effectively suppressed COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. The inhibition of COX enzymes leads to a decrease in prostaglandin E2 (PGE2) levels, which are responsible for promoting inflammation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. In a study assessing various acetamide derivatives, it was found that certain structural modifications enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as chlorine was linked to increased potency against microbial strains .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the pyrimidine ring and substituents significantly influence the biological activity of the compound. The ethoxyethyl group appears to enhance solubility and bioavailability, which may contribute to improved pharmacological effects.

| Substituent | Effect on Activity |

|---|---|

| 4-Chloro group | Increased potency |

| Ethoxyethyl group | Enhanced solubility |

| Phenyl ring | Improved interaction with biological targets |

Case Studies

- In Vivo Anti-inflammatory Study : In an experimental model of inflammation induced by carrageenan, this compound demonstrated a significant reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings.

- Antimicrobial Efficacy : A study involving various bacterial strains showed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.